molecular formula C12H20O3Si B6319947 (3-Phenylpropyl)trimethoxysilane CAS No. 152958-90-2

(3-Phenylpropyl)trimethoxysilane

Cat. No.: B6319947
CAS No.: 152958-90-2
M. Wt: 240.37 g/mol
InChI Key: UVHQNHAPYJVORK-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)trimethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a phenyl group attached to a propyl chain, which is further connected to a silicon atom bonded to three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpropyl)trimethoxysilane typically involves the reaction of phenylpropyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used in this reaction include platinum or palladium-based catalysts .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: (3-Phenylpropyl)trimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the methoxy groups attached to the silicon atom, which can be easily hydrolyzed to form silanol groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include siloxane polymers, cross-linked silicone networks, and other organosilicon compounds with diverse applications .

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions result in the formation of stable silicon-oxygen-silicon linkages, which contribute to the compound’s unique properties. The molecular targets and pathways involved in these reactions include the silicon atom and the surrounding functional groups, which facilitate the formation of siloxane networks .

Properties

IUPAC Name

trimethoxy(3-phenylpropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3Si/c1-13-16(14-2,15-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQNHAPYJVORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC1=CC=CC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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